molecular formula C17H18ClNO B3978864 3-chloro-N-(4-phenylbutan-2-yl)benzamide

3-chloro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3978864
M. Wt: 287.8 g/mol
InChI Key: LZPGRYZKBYCKED-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 4-phenylbutan-2-ylamine moiety. The compound’s structure combines a halogenated aromatic system with a branched alkyl chain containing a phenyl substituent. Benzamides are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their tunable electronic and steric profiles .

Properties

IUPAC Name

3-chloro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-13(10-11-14-6-3-2-4-7-14)19-17(20)15-8-5-9-16(18)12-15/h2-9,12-13H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPGRYZKBYCKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylbutan-2-yl group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 3-chlorobenzoic acid and 4-phenylbutan-2-amine.

Scientific Research Applications

3-chloro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Weight Key Structural Features Reference
3-Chloro-N-(2-nitrophenyl)benzamide 2-Nitro phenyl 276.67 Planar amide; C-H···O hydrogen bonds
3-Chloro-N-(diethylcarbamothioyl)benzamide Diethylcarbamothioyl 598.23 (Ni complex) Square planar Ni(II) coordination (S, O donors)
3-Chloro-N-(2-fluorophenyl)benzamide (Polymorph IA/IB) 2-Fluoro phenyl 263.67 C-H···O/F interactions; polymorphic variations
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Hydrazinocarbothioyl + furan 379.84 1D chains via N-H···O and C-H···O interactions
3-Chloro-N-(2-methylpropyl)benzamide 2-Methylpropyl (branched alkyl) 211.69 High logP (2.93); low polar surface area (24.9 Ų)

Key Observations:

  • Aromatic vs. Alkyl Substituents : The 4-phenylbutan-2-yl group in the target compound introduces steric bulk compared to smaller substituents like 2-nitro or 2-fluoro phenyl groups. This may reduce crystallinity and increase lipophilicity, as seen in 3-chloro-N-(2-methylpropyl)benzamide (logP = 2.93) .
  • Electron-Withdrawing Groups: The 2-nitro substituent in 3-chloro-N-(2-nitrophenyl)benzamide enhances molecular polarity, favoring planar amide geometries and C-H···O interactions .
  • Metal Coordination: Derivatives with carbamothioyl groups (e.g., 3-chloro-N-(diethylcarbamothioyl)benzamide) form stable square-planar Ni(II) complexes via S and O coordination . The target compound lacks such donor atoms, limiting its metal-binding capacity.

Physicochemical Properties

  • Lipophilicity : Alkyl substituents, such as 2-methylpropyl or 4-phenylbutan-2-yl, increase logP values (e.g., 2.93 for 3-chloro-N-(2-methylpropyl)benzamide) , suggesting enhanced membrane permeability compared to polar analogs like nitro- or fluorophenyl derivatives.
  • Polar Surface Area (PSA): Compounds with hydrogen-bonding groups (e.g., hydrazinocarbothioyl) exhibit higher PSA, influencing solubility. The target compound’s PSA is likely moderate (~25–30 Ų), similar to alkyl-substituted analogs .
  • Melting Points : Bulky substituents (e.g., 4-phenylbutan-2-yl) may lower melting points due to disrupted crystal packing, whereas nitro or fluoro substituents enhance intermolecular interactions, as seen in 3-chloro-N-(2-nitrophenyl)benzamide (m.p. 399 K) .

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding: Analogs like 3-chloro-N-(2-nitrophenyl)benzamide form C(7) chains via C-H···O bonds , while hydrazinocarbothioyl derivatives create 1D chains through N-H···O and C-H···O interactions . The target compound’s alkyl chain may favor van der Waals interactions over hydrogen bonding.
  • Halogen Interactions : In 3-chloro-N-(2-fluorophenyl)benzamide, Cl···F interactions stabilize polymorphs . The absence of electronegative substituents in the target compound reduces such interactions.
  • Polymorphism : Fluorophenyl derivatives exhibit polymorphic modifications due to weak interactions (C-H···X, π-π stacking) , whereas alkyl-substituted benzamides are less prone to polymorphism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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